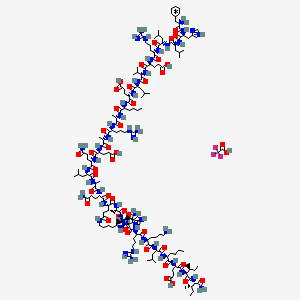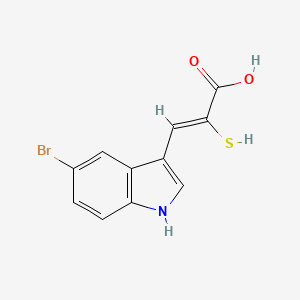![molecular formula C18H22IN3O3S B10772501 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B10772501.png)
4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[125I]SB-258585 is a radiolabeled compound used extensively in scientific research. It is a potent, selective, and orally active antagonist of the serotonin 5-hydroxytryptamine 6 receptor. The compound is particularly valuable for mapping the distribution of serotonin 5-hydroxytryptamine 6 receptors in the brain, making it a crucial tool in neuropharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [125I]SB-258585 involves several steps:
Nitration: 1-(2-methoxyphenyl)piperazine is nitrated using potassium nitrate in sulfuric acid to yield a nitro derivative.
Protection: The nitro derivative is protected as the N-Boc derivative.
Reduction: The nitro group is reduced by catalytic hydrogenation over palladium on carbon to yield aniline.
Condensation: The aniline is condensed with 5-chloro-3-methylbenzothiophene-2-sulfonyl chloride to afford the corresponding sulfonamide.
Deprotection: The Boc protecting group is removed with hydrochloric acid in boiling tetrahydrofuran.
Industrial Production Methods: The industrial production of [125I]SB-258585 follows similar synthetic routes but is scaled up to meet the demands of research institutions. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound.
Types of Reactions:
Substitution Reactions: The compound undergoes substitution reactions, particularly involving the iodine atom.
Reduction Reactions: The nitro group in the precursor is reduced to an amine group during synthesis.
Common Reagents and Conditions:
Nitration: Potassium nitrate and sulfuric acid.
Reduction: Palladium on carbon and hydrogen gas.
Condensation: 5-chloro-3-methylbenzothiophene-2-sulfonyl chloride.
Deprotection: Hydrochloric acid and tetrahydrofuran.
Major Products:
Wissenschaftliche Forschungsanwendungen
[125I]SB-258585 is used in various scientific research applications:
Neuropharmacology: Mapping the distribution of serotonin 5-hydroxytryptamine 6 receptors in the brain.
Psychiatric Research: Studying the role of serotonin 5-hydroxytryptamine 6 receptors in schizophrenia and other cognitive disorders.
Drug Development: Evaluating the efficacy of potential therapeutic agents targeting serotonin 5-hydroxytryptamine 6 receptors
Wirkmechanismus
[125I]SB-258585 acts as an antagonist of the serotonin 5-hydroxytryptamine 6 receptor. By binding to these receptors, it inhibits their activity, which can modulate neurotransmitter release and influence various cognitive and behavioral processes. The compound’s high affinity and selectivity for serotonin 5-hydroxytryptamine 6 receptors make it a valuable tool for studying the molecular pathways involved in neuropsychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
SB-271046: Another selective antagonist of the serotonin 5-hydroxytryptamine 6 receptor.
SB-214111: A related compound with similar binding properties.
Methiothepin: A non-selective antagonist that also binds to serotonin receptors
Uniqueness of [125I]SB-258585:
Radiolabeling: The incorporation of iodine-125 allows for precise mapping of receptor distribution.
High Affinity and Selectivity: It displays over 100-fold selectivity for serotonin 5-hydroxytryptamine 6 receptors over other receptor subtypes
Eigenschaften
Molekularformel |
C18H22IN3O3S |
|---|---|
Molekulargewicht |
485.4 g/mol |
IUPAC-Name |
4-(125I)iodanyl-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H22IN3O3S/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16/h3-8,13,20H,9-12H2,1-2H3/i19-2 |
InChI-Schlüssel |
BDHMSYNBSBZCAF-GBVACIEGSA-N |
Isomerische SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[125I])OC |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)
![2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)


![4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B10772461.png)

![N-[(S)-1-(11-Amino-undecylcarbamoyl)-2-(4-hydroxy-phenyl)-ethyl]-butyramide](/img/structure/B10772469.png)
![2-[(3S)-3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10772471.png)

![N-[3-[1-(2-acetamidoethylamino)ethyl]-8-methylquinolin-7-yl]-4-(cyclopropylmethoxy)benzamide](/img/structure/B10772488.png)

![2-[[2-(3,4-Dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid](/img/structure/B10772509.png)
![4-{1-[2-(4-Methyl-1h-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1h-Imidazol-5-Yl}benzonitrile](/img/structure/B10772525.png)
![trisodium;[[(1R,2R,3S,4R,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772528.png)
